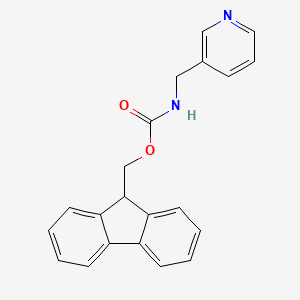

(9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate

Description

(9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine derivative. The Fmoc group is widely used in peptide synthesis for temporary protection of amino groups due to its orthogonality and ease of removal under mild basic conditions (e.g., piperidine). The pyridin-3-ylmethyl substituent introduces a nitrogen-containing aromatic moiety, which may influence solubility, reactivity, and intermolecular interactions during synthetic processes.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20H,13-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIELIWLCJOQJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with pyridin-3-ylmethylamine in the presence of a carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O) . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired carbamate product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Conditions involving like or .

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Acts as a protecting group for amines in peptide synthesis.

Biology:

- Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.

Medicine:

- Explored for its pharmacological properties , including potential antimicrobial and anticancer activities.

Industry:

- Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate is largely dependent on its interaction with molecular targets. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The fluorene and pyridine moieties can engage in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Thioamide Derivatives

- Example: (9H-Fluoren-9-yl)methyl (2-amino-2-thioxoethyl)carbamate (7) and (S)-(1-amino-1-thioxopropan-2-yl)carbamate (8) () Key Differences: Replacement of the carbamate oxygen with sulfur introduces a thioamide group. Impact: Thioamides exhibit distinct electronic properties (e.g., stronger hydrogen bonding) and may be more prone to oxidation compared to carbamates. This alters stability and reactivity in synthetic pathways .

b. Piperidine-Based Derivatives

- Examples: (9H-Fluoren-9-yl)methyl 3-[(Fmoc)amino]-4-(methoxyimino)piperidine-1-carboxylate (10): Melting point 152–154°C. (9H-Fluoren-9-yl)methyl 3-[(Fmoc)amino]-4-oxopiperidine-1-carboxylate (11): Melting point 141–142°C ().

c. Aliphatic and Aromatic Substitutions

- Examples: (9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate (Similarity: 0.88, ): Aromatic benzyl group with a hydroxyl substituent. (9H-Fluoren-9-yl)methyl allylcarbamate (Similarity: 0.87, ): Allyl group introduces unsaturation. Impact: The pyridin-3-ylmethyl group’s basic nitrogen may enhance solubility in polar solvents compared to non-polar benzyl or allyl groups. Hydroxyl groups (e.g., 4-hydroxybenzyl) could increase hydrogen-bonding interactions .

Physicochemical Properties

a. Melting Points

- Analysis : The target compound’s melting point is likely lower than hydrochloride salts (e.g., ) but comparable to other Fmoc-protected aliphatic/aromatic derivatives.

b. Solubility

- predicts moderate aqueous solubility for (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride (LogS = −3.2, ESOL model). The pyridin-3-ylmethyl group’s polarity may improve solubility in polar aprotic solvents (e.g., DMF) compared to hydrophobic analogs .

Stability and Reactivity

- Stability : The pyridine ring’s electron-withdrawing effect may stabilize the carbamate against hydrolysis compared to electron-donating substituents (e.g., benzyl). Thioamide derivatives () are less stable under oxidative conditions .

Biological Activity

(9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate, also known by its CAS number 1498333-89-3, is a synthetic compound that integrates a fluorene moiety with a pyridine ring through a carbamate functional group. This unique structure endows it with potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

The molecular formula of (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate is C21H18N2O2, and it has a molecular weight of approximately 346.38 g/mol. The compound features a complex structure that allows for various interactions with biological targets, primarily through hydrogen bonding and π-π stacking interactions due to its aromatic components .

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes through:

- Hydrogen Bonds : The carbamate group can form hydrogen bonds with active sites in proteins, potentially inhibiting their function.

- Electrostatic Interactions : These interactions may influence the binding affinity of the compound to its targets.

- π-π Stacking : The aromatic nature of the fluorene and pyridine moieties allows for stacking interactions with aromatic amino acids in proteins, enhancing binding efficacy.

Biological Activities

Research indicates that compounds similar to (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate may exhibit various biological activities, including:

- Neuroprotective Effects : Some studies suggest that this class of compounds can modulate apoptotic pathways by affecting the Bcl-2/Bax ratio, thereby promoting cell survival in neurodegenerative contexts.

- Antioxidant Activity : The presence of the pyridine moiety can contribute to antioxidant properties, which are vital in protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern.

Comparative Analysis

A comparison with structurally related compounds reveals that the unique pyridin-3-ylmethyl group in (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate distinguishes it from other fluorene-based carbamates. This structural feature potentially offers unique biological activities and reactivity profiles .

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate | Structure | Moderate enzyme inhibition |

| (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate | Structure | Neuroprotective properties |

| (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate | Structure | Potential anti-apoptotic effects |

Case Studies

- Neuroprotection in Cell Models : A study evaluated the neuroprotective effects of several carbamate derivatives, including (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate, against oxidative stress-induced apoptosis in neuronal cell lines. Results indicated a significant reduction in apoptotic markers when treated with this compound compared to controls.

- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with neurodegeneration, suggesting its potential therapeutic applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.